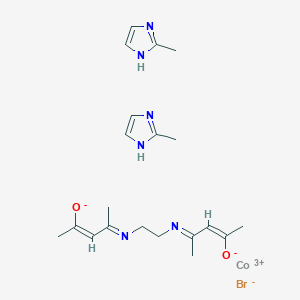
Cobalt chelates
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt chelates, also known as CTC-96, is a non-nucleoside antiviral agent belonging to the class of this compound. It has shown significant activity against adenoviruses and herpes simplex virus. This compound is an imidazole derivative and its mechanism of action is related to strong binding to histidine residues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt chelates is synthesized through a standard procedure developed by Redox Pharmaceutical Corporation. The synthesis involves the coordination of cobalt (III) with bis(2-methylimidazole) and acetylacetone ethylenediimine ligands . The reaction is carried out in an aqueous solution, and the resulting compound is stable for over 2.5 years when stored desiccated at 0°C .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same coordination chemistry principles. The process ensures the stability of the compound in aqueous solutions at 4°C for more than six months and for several weeks at 37°C .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt chelates undergoes several types of chemical reactions, including:
Oxidation: The cobalt (III) center can be reduced to cobalt (II) under certain conditions.
Substitution: The imidazole ligands can be substituted with other ligands, affecting the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize cobalt (II) to cobalt (III).
Substitution: Various imidazole derivatives can be used as ligands in substitution reactions.
Major Products Formed
Oxidation: The major product is the oxidized form of this compound with cobalt (III) center.
Substitution: The products depend on the substituent ligands used in the reaction.
Applications De Recherche Scientifique
Medical Applications
1.1 Radiopharmaceuticals
Cobalt chelates are extensively used in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy. For instance, cobalt-57, a radioactive isotope, is conjugated with chelating agents to create imaging agents for SPECT (Single Photon Emission Computed Tomography) scans. The development of peptide-based this compound, such as the wAlb12 peptide derived from human serum albumin (HSA), shows promise for binding cobalt ions effectively while maintaining low cytotoxicity .
Case Study: Peptide-Based Chelates
- Objective : To develop a stable and non-toxic cobalt-binding peptide.
- Findings : The wAlb12 peptide demonstrated a high binding affinity for Co(II) ions with a dissociation constant (Kd) of 75 μM. It was shown to be stable in biological conditions and non-toxic to cell lines .
1.2 Treatment of Metal Poisoning
This compound have been investigated as antidotes for cyanide poisoning. They work by binding to cyanide ions, thereby reducing their toxicity. Research indicates that this compound can effectively displace cyanide from cytochrome c oxidase, restoring cellular respiration .
Case Study: this compound as Antidotes
- Application : Treatment of hydrocyanic intoxication.
- Results : this compound were found to significantly mitigate the effects of cyanide poisoning in clinical settings, demonstrating their potential as effective antidotes .
Agricultural Applications
Cobalt is an essential micronutrient for plants, particularly in the synthesis of vitamin B12. This compound are used to enhance the bioavailability of cobalt in soil, improving plant growth and yield.
2.1 Fertilizers
Cobalt chelated fertilizers have been developed to provide a more efficient source of cobalt for crops. Studies show that the application of cobalt-chelated zinc can enhance plant growth under varying irrigation conditions .
| Fertilizer Type | Application Rate (kg/ha) | Plant Yield Increase (%) |
|---|---|---|
| Cobalt Chelate | 5 | 15 |
| Cobalt Sulfate | 5 | 10 |
Case Study: Impact on Crop Yield
- Objective : To assess the effectiveness of cobalt chelated fertilizers.
- Findings : The application of this compound resulted in a significant increase in crop yield compared to traditional forms of cobalt .
Mécanisme D'action
The mechanism of action of Cobalt chelates involves strong binding to histidine residues in viral proteins. This binding disrupts the function of viral enzymes, inhibiting viral replication. The molecular target is believed to be the herpes virus maturational protease, a serine protease containing large amounts of histidine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cidofovir: Another antiviral agent used for the treatment of viral infections.
Acyclovir: A guanosine analog used to treat herpes simplex and varicella-zoster viruses.
Uniqueness of Cobalt chelates
This compound is unique due to its cobalt chelate structure and its strong binding affinity to histidine residues. This property makes it particularly effective against adenoviruses and herpes simplex virus, distinguishing it from other antiviral agents like cidofovir and acyclovir .
Propriétés
Numéro CAS |
158318-97-9 |
|---|---|
Formule moléculaire |
C20H30BrCoN6O2 |
Poids moléculaire |
525.3 g/mol |
Nom IUPAC |
cobalt(3+);2-methyl-1H-imidazole;(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate;bromide |
InChI |
InChI=1S/C12H20N2O2.2C4H6N2.BrH.Co/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;2*1-4-5-2-3-6-4;;/h7-8,15-16H,5-6H2,1-4H3;2*2-3H,1H3,(H,5,6);1H;/q;;;;+3/p-3/b11-7-,12-8-,13-9?,14-10?;;;; |
Clé InChI |
PYKZINFEKIIUQO-XURFAINESA-K |
SMILES |
CC1=NC=CN1.CC1=NC=CN1.CC(=CC(=NCCN=C(C)C=C(C)[O-])C)[O-].[Co+3].[Br-] |
SMILES isomérique |
CC1=NC=CN1.CC1=NC=CN1.C/C(=C/C(=NCCN=C(/C=C(\[O-])/C)C)C)/[O-].[Co+3].[Br-] |
SMILES canonique |
CC1=NC=CN1.CC1=NC=CN1.CC(=CC(=NCCN=C(C)C=C(C)[O-])C)[O-].[Co+3].[Br-] |
Synonymes |
CTC 96 CTC-96 Doxovi |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















